molecular formula C10H13N3O B128089 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 150896-70-1

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B128089
CAS-Nummer: 150896-70-1
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: HWAFACFCKALSPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of an amino group and a dihydroquinoxalinone core in this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

  • Cyclization of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate

      Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.

      Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxalinone core.

  • Reduction of 7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

      Reaction Conditions: The reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

      Mechanism: The nitro group is reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

      Products: Oxidation can lead to the formation of quinoxaline derivatives with different functional groups.

  • Reduction

      Reagents and Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst or chemical reducing agents like sodium borohydride.

      Products: Reduction can yield dihydroquinoxaline derivatives with altered electronic properties.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

      Products: Substitution reactions can introduce various functional groups onto the quinoxaline core, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

      Anticancer Agents: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

  • Biology

      Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.

  • Industry

      Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the quinoxalinone core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of the amino derivative.

    3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group but shares the quinoxalinone core.

    Quinoxaline: The parent compound with a simpler structure.

Uniqueness

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a dihydroquinoxalinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound from the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and enzyme-inhibiting agent. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • IUPAC Name : 7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
  • Molecular Formula : C10H13N3O
  • Molar Mass : 191.23 g/mol
  • CAS Number : 150896-70-1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group and the quinoxalinone core facilitate binding to molecular targets, thereby modulating biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which is crucial in biochemical studies and therapeutic applications.
  • Antimicrobial Activity : It has demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)9.0
HCT116 (colon cancer)2.5
A549 (lung cancer)22.11 ± 13.3

These results indicate that this compound may serve as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.0029 µM . This high potency makes it a candidate for treating neurodegenerative diseases by regulating neurotransmitter levels.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various quinoxaline derivatives, this compound was highlighted for its superior activity against MCF-7 cells compared to standard treatments like doxorubicin . The structure–activity relationship (SAR) analysis indicated that the presence of the amino group significantly enhances its cytotoxic effects.

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with acetylcholinesterase (AChE) revealed that it can effectively inhibit this enzyme, which is crucial for neurotransmission . This finding supports its potential use in treating conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name

7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFACFCKALSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,2-dihydro-2,2-dimethyl-6-nitro-3-(4H)-quinoxalinone (663 mg, 3 mmol) in CH3OH (10 ml) is hydrogenated with 50 psi H2 (g) at room temperature in the presence of a catalyst of 10% by weight palladium on charcoal (50 mg). After the starting material is consumed, the solution is filtered and concentrated in vacuo to yield 6-amino-1,2-dihydro-2,2-dimethyl-3-(4H)-quinoxalinone.
Quantity
663 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.